molecular formula C7H8FN3S B2879146 2-(2-Fluorophenyl)-1-hydrazinecarbothioamide CAS No. 446275-93-0

2-(2-Fluorophenyl)-1-hydrazinecarbothioamide

Cat. No.: B2879146
CAS No.: 446275-93-0
M. Wt: 185.22
InChI Key: BMQQMLWXGQUWAB-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-1-hydrazinecarbothioamide is an organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a fluorophenyl group attached to a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-1-hydrazinecarbothioamide typically involves the reaction of 2-fluoroaniline with carbon disulfide and hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

    Step 1: 2-Fluoroaniline reacts with carbon disulfide in the presence of a base (e.g., sodium hydroxide) to form 2-(2-fluorophenyl)thiourea.

    Step 2: The 2-(2-fluorophenyl)thiourea is then treated with hydrazine hydrate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters such as temperature, pressure, and solvent choice are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-1-hydrazinecarbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of fluorophenyl derivatives.

Scientific Research Applications

2-(2-Fluorophenyl)-1-hydrazinecarbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, where the chlorine group is replaced by fluorine.

    Thiourea Derivatives: Compounds with similar structural features and diverse biological activities.

Uniqueness

2-(2-Fluorophenyl)-1-hydrazinecarbothioamide is unique due to its specific combination of a fluorophenyl group and a hydrazinecarbothioamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(2-fluoroanilino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN3S/c8-5-3-1-2-4-6(5)10-11-7(9)12/h1-4,10H,(H3,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQQMLWXGQUWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NNC(=S)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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